molecular formula C7H12O2S2 B3053796 4-(1,2-Dithiolan-3-yl)butanoic acid CAS No. 5616-63-7

4-(1,2-Dithiolan-3-yl)butanoic acid

Cat. No.: B3053796
CAS No.: 5616-63-7
M. Wt: 192.3 g/mol
InChI Key: BZRQFBXKSVNNDE-UHFFFAOYSA-N
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Description

4-(1,2-Dithiolan-3-yl)butanoic acid is an organic compound with the molecular formula C7H12O2S2. It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is also known by its IUPAC name, 1,2-Dithiolane-3-butanoic acid .

Scientific Research Applications

4-(1,2-Dithiolan-3-yl)butanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2-dithiolane with butanoic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of 4-(1,2-Dithiolan-3-yl)butanoic acid may involve more efficient and scalable methods, such as catalytic processes or the use of advanced synthetic techniques to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dithiolan-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,2-Dithiolan-3-yl)butanoic acid involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, which are crucial for its antioxidant activity. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: Another compound with a dithiolane ring, known for its antioxidant properties.

    Dithiolane Derivatives: Various derivatives with similar structures but different functional groups.

Uniqueness

4-(1,2-Dithiolan-3-yl)butanoic acid is unique due to its specific structure, which combines the dithiolane ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(dithiolan-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c8-7(9)3-1-2-6-4-5-10-11-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRQFBXKSVNNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609060
Record name 4-(1,2-Dithiolan-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-63-7
Record name 4-(1,2-Dithiolan-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2-Dithiolan-3-yl)butanoic acid
Reactant of Route 2
4-(1,2-Dithiolan-3-yl)butanoic acid
Reactant of Route 3
4-(1,2-Dithiolan-3-yl)butanoic acid
Reactant of Route 4
4-(1,2-Dithiolan-3-yl)butanoic acid
Reactant of Route 5
4-(1,2-Dithiolan-3-yl)butanoic acid
Reactant of Route 6
4-(1,2-Dithiolan-3-yl)butanoic acid

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